P2X3 Receptor Antagonist Potency: Target Compound vs. 3,5-Dimethoxybenzamide Regioisomer
The target compound, N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-2,4-dimethoxybenzamide, demonstrated IC50 values of 25 nM against rat recombinant P2X3 receptors (FLIPR assay, CHO cells) and 136 nM against human P2X3 receptors (C6-BU-1 cells) [1]. In contrast, its closest regioisomer, N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide (CAS 476280-50-9), shows a distinct substitution pattern that is predicted to result in a different spatial orientation of the methoxy groups within the receptor binding pocket. While quantitative head-to-head data for this specific pair are not disclosed in the public domain, the patent structure-activity relationship (SAR) tables indicate that a 2,4-dimethoxy substitution on the benzamide ring is associated with a superior P2X3 potency compared to other regioisomeric arrangements within the same thiazole-phenyl series [1].
| Evidence Dimension | P2X3 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | rP2X3 IC50 = 25 nM; hP2X3 IC50 = 136 nM |
| Comparator Or Baseline | 3,5-dimethoxybenzamide regioisomer (CAS 476280-50-9): specific IC50 values not publicly available; patent SAR infers inferior potency |
| Quantified Difference | Not quantifiable due to lack of public head-to-head data; qualitative SAR trend only |
| Conditions | Rat P2X3: CHO cells, FLIPR assay; Human P2X3: rat C6-BU-1 cells |
Why This Matters
The specific 2,4-dimethoxy substitution pattern is critical for achieving the nanomolar potency required for in vivo target engagement studies; substituting with an available 3,5-dimethoxy regioisomer may lead to undetermined loss of activity, compromising experimental validity.
- [1] BindingDB entry for BDBM50413382, curated by ChEMBL. Data: Antagonist activity at rat and human P2X3 receptors. https://bindingdb.org. View Source
